4-Iodo-3-methylphenol
Overview
Description
4-Iodo-3-methylphenol is a useful research compound. Its molecular formula is C7H7IO and its molecular weight is 234.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Analysis
A study identified 2-iodo-4-methylphenol as a compound responsible for a medicinal off-odour in mineral water. This compound is extremely potent with low odour thresholds, suggesting its significance in water quality assessment (Strube, Guth, & Buettner, 2009).
Analytical Chemistry
Research on determining methyl-substituted phenols in water involved synthesizing iodine derivatives, indicating the relevance of such compounds in analytical methodologies (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2013).
Pollution Treatment
A study on the oxidation of 4-chloro-3-methylphenol in pressurized hot water with potassium persulfate as an oxidant showed efficient pollutant removal, indicating potential applications in environmental remediation (Kronholm, Metsälä, Hartonen, & Riekkola, 2001).
Water and Effluent Analysis
Research involving the determination of phenolic compounds, including 4-chloro-3-methylphenol, in water and industrial effluents highlights the role of such compounds in environmental monitoring and safety (Castillo, Puig, & Barceló, 1997).
Electroanalytical Applications
The voltammetric determination of 4-chloro-3-methylphenol at a glassy carbon electrode in an electroanalytical study suggests potential applications in sensing and detection technologies (Guijarro, Yáñez-Sedeño, Carrazón, & Polo Díez, 1991).
Chemical Synthesis and Analysis
A study on the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol using 4-iodophenol as a precursor indicates the role of such iodinated compounds in chemical synthesis and optical property analysis (Praveenkumar, Subala, Anand, & Raman, 2021).
Biodegradation Research
Research on the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, with 4-iodo-3-methylphenol being a related compound, underscores its relevance in studying microbial degradation and environmental bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Safety and Hazards
4-Iodo-3-methylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
4-Iodo-3-methylphenol, also known as a derivative of cresol , is an organic compound that plays a significant role in various organic synthesis reactions
Mode of Action
Phenolic compounds like cresols are known to interact with biological macromolecules, potentially altering their structure and function . The iodine atom in the compound could also participate in electrophilic aromatic substitution reactions, contributing to its reactivity.
Biochemical Pathways
Phenolic compounds can influence various biochemical pathways due to their potential antioxidant, anti-inflammatory, and antimicrobial properties .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.43 , which could influence its distribution in the body.
Result of Action
As a phenolic compound, it may exert antioxidant, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. It’s recommended to store the compound in a dark place, sealed, and at room temperature .
Biochemical Analysis
Biochemical Properties
4-Iodo-3-methylphenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as a substrate for certain peroxidases, which catalyze the oxidation of phenolic compounds. Additionally, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . These interactions often involve the formation of transient enzyme-substrate complexes, leading to the modification of the phenolic structure and subsequent biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In mammalian cells, this compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . It can induce the expression of genes associated with antioxidant responses, such as those encoding for superoxide dismutase and catalase. Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of reactive oxygen species and cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, it can act as an antioxidant by scavenging free radicals and reducing oxidative damage to cellular components. These molecular interactions often result in changes in gene expression, particularly those genes involved in stress responses and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures Over extended periods, the compound may induce adaptive responses in cells, such as upregulation of antioxidant defenses and alterations in metabolic pathways
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages . At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant capacity and protection against oxidative stress. At higher doses, this compound can become toxic, leading to adverse effects such as liver damage, disruption of metabolic processes, and induction of apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to achieve desired outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to phenolic compound metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations often observed in organs involved in detoxification and metabolism, such as the liver and kidneys.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound is often found in the cytoplasm, where it can interact with various enzymes and signaling molecules. Additionally, this compound may localize to specific organelles, such as mitochondria, where it can influence mitochondrial function and oxidative stress responses. The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell.
Properties
IUPAC Name |
4-iodo-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKHMSCHNOEGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439641 | |
Record name | 4-iodo-3-methyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133921-27-4 | |
Record name | 4-Iodo-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133921-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-iodo-3-methyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-3-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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